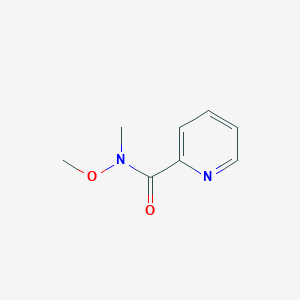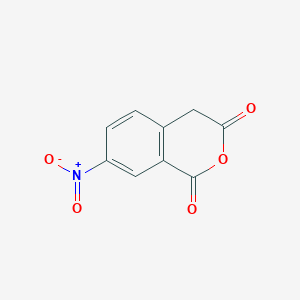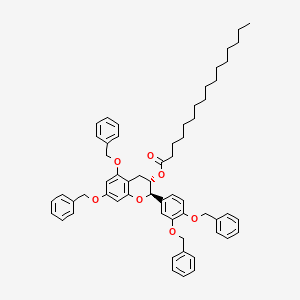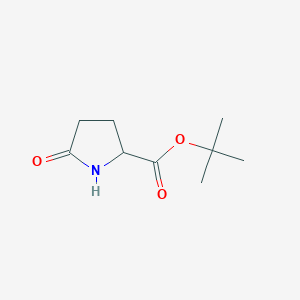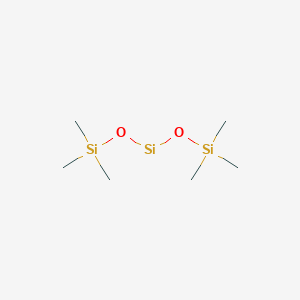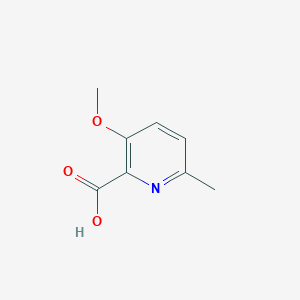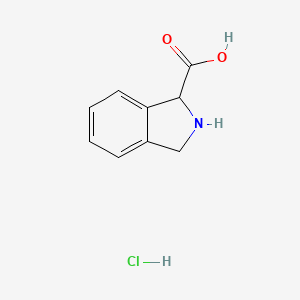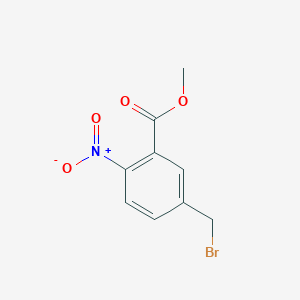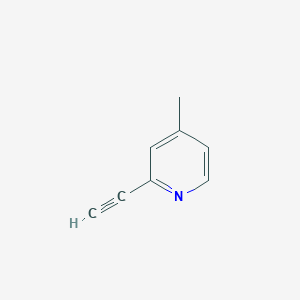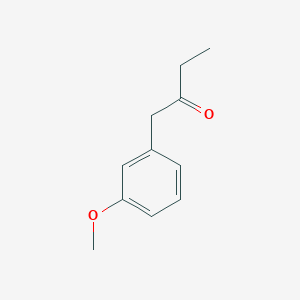![molecular formula C10H22N2O2Si B1600926 (Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine CAS No. 37843-26-8](/img/structure/B1600926.png)
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of imines involves a carbon-nitrogen double bond. The geometry around the nitrogen atom is trigonal planar. In some cases, the imine can exhibit E/Z isomerism, which is similar to the cis-trans isomerism of alkenes3.Chemical Reactions of Imines
Imines are involved in a variety of chemical reactions. They can be reduced to amines, hydrolyzed to aldehydes or ketones, and can react with Grignard or organolithium reagents to form carbon-carbon bonds4.
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
- Conformational Behavior Analysis: Imine oxime molecules, including those with butan-2-one oxime structures, have been analyzed for their conformational behavior using density functional theory (DFT). This kind of research is pivotal for understanding the structural features and potential biological activities of such molecules (Kaya, 2016).
Catalytic Applications
- Catalysis in Isomerization Processes: Studies have shown the catalytic properties of sulfated zirconia promoted with elements like iron and manganese for the isomerization of n-butane to isobutane, highlighting the potential application of such compounds in refinery processes (Wan, Khouw, & Davis, 1996).
- Synthesis of Zinc Complexes: Zinc complexes with amido-imino ligands have been synthesized and analyzed for their structure and reactivity, offering insights into their potential use in catalysis (Fedushkin et al., 2008).
Polymerization Activity
- Polymerization of Lactides: The interaction of certain zinc complexes with lactides has been studied for potential polymerization activities, highlighting the role these compounds can play in the synthesis of polymers (Wojtaszak et al., 2014).
Fluorescence and Sensing Applications
- Fluorescent Detection: Research into the fluorescent properties of zinc complexes for the detection of nitroaromatics and DMNB (a chemical signature of explosives) illustrates the potential of these compounds in sensing applications (Germain et al., 2007).
Structural Characterization
- Crystal Structure Studies: The synthesis and structural analysis of zinc coordination polymers, including those based on oxalic acid and bis(imidazol-1-ylmethyl)-butane, have been undertaken, providing valuable information on the structural properties of these compounds (Li et al., 2014).
Safety And Hazards
The safety and hazards associated with imines depend on their specific structure. Some imines can be harmful if inhaled, ingested, or if they come into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific information about a particular compound6.
Zukünftige Richtungen
The study of imines and their reactions is an active area of research in organic chemistry. Recent advances include the development of new synthetic methods, the design of novel imine-based catalysts, and the exploration of new reaction mechanisms7. Future research will likely continue to expand our understanding of these versatile compounds and their applications in synthesis8.
Eigenschaften
IUPAC Name |
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2Si/c1-7-9(3)11-13-15(5,6)14-12-10(4)8-2/h7-8H2,1-6H3/b11-9-,12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSZTERQBYHTDH-HWAYABPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO[Si](C)(C)ON=C(C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O[Si](O/N=C(\CC)/C)(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




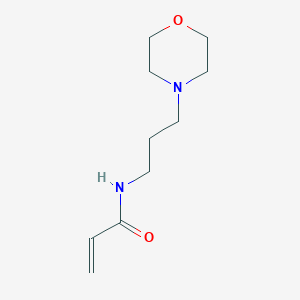

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
